molecular formula C7H10ClFN2 B1373660 (4-Fluoro-2-methylphenyl)hydrazine hydrochloride CAS No. 439863-62-4

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride

Cat. No.: B1373660
CAS No.: 439863-62-4
M. Wt: 176.62 g/mol
InChI Key: QILJKKZWRVMIGF-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS: 439863-62-4; 356534-04-8) is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₉FN₂·HCl and a molar mass of 176.62 g/mol . Structurally, it features a phenyl ring substituted with a fluorine atom at the para-position and a methyl group at the ortho-position, linked to a hydrazine moiety protonated as a hydrochloride salt. Key physicochemical properties include a density of 1.202 g/cm³, predicted boiling point of 215.4±33.0°C, and a pKa of 5.36±0.27, indicating moderate acidity . This compound is primarily utilized in organic synthesis, particularly in condensation reactions for forming heterocycles like pyrazolines and indoles, and has emerging applications in materials science (e.g., perovskite solar cells) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILJKKZWRVMIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956309-73-1, 439863-62-4
Record name Hydrazine, (4-fluoro-2-methylphenyl)-, hydrochloride (1:2)
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Record name (4-fluoro-2-methylphenyl)hydrazine hydrochloride
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Preparation Methods

The synthesis of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

  • (4-Fluoro-2-methylphenyl)hydrazine hydrochloride serves as an essential building block in the synthesis of complex organic molecules. Its hydrazine moiety allows for various chemical transformations, including oxidation to azo compounds and reduction to amines.

Synthetic Routes

  • The compound is typically synthesized through the reaction of 4-fluoro-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. This process often requires refluxing to ensure complete conversion.

Pharmaceutical Applications

Intermediate in Drug Synthesis

  • This compound is primarily utilized as an intermediate in the production of pharmaceuticals, particularly those targeting neurological conditions such as migraines and cluster headaches. The unique substitution pattern on the phenyl ring enhances its biological activity .

Biological Activity

  • Research indicates that derivatives of (4-Fluoro-2-methylphenyl)hydrazine exhibit significant biological activities, including modulation of receptor activity and inhibition of enzymes involved in disease processes. Ongoing studies aim to elucidate these interactions further and assess their therapeutic efficacy.

Biochemical Assays

Reagent in Biochemical Studies

  • In biological research, this compound is used as a reagent in biochemical assays for detecting sugars and aldehydes. Its ability to form stable complexes with target molecules facilitates various analytical techniques.

Agrochemical Development

Production of Agrochemicals

  • The compound is also applied in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides. Its chemical properties allow for modifications that enhance efficacy against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of hydrazones, which are key intermediates in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Positional Isomers of Fluorinated Phenylhydrazine Hydrochlorides

Compound Name CAS Number Molecular Formula Substituent Positions Similarity Score Key Differences vs. (4-Fluoro-2-methylphenyl)hydrazine HCl
(5-Fluoro-2-methylphenyl)hydrazine HCl 2339-53-9 C₇H₉FN₂·HCl Fluoro (meta), methyl (ortho) 0.97 Fluorine at meta position alters electronic effects; reduced steric hindrance at para position .
(3-Fluoro-2-methylphenyl)hydrazine HCl 1059626-01-5 C₇H₉FN₂·HCl Fluoro (meta), methyl (ortho) 0.92 Fluorine at meta position increases electron-withdrawing effects near the hydrazine group, potentially affecting nucleophilicity .
(2-Fluorophenyl)hydrazine HCl 2924-15-4 C₆H₆FN₂·HCl Fluoro (ortho) 0.71 Lack of methyl group reduces steric bulk; fluorine at ortho position may hinder reaction kinetics due to steric clashes .

Key Insights :

  • Substituent Position : Fluorine at para (vs. meta or ortho) in (4-Fluoro-2-methylphenyl)hydrazine HCl balances electronic and steric effects, enhancing reactivity in nucleophilic attacks .
  • Methyl Group : The ortho-methyl group in (4-Fluoro-2-methylphenyl)hydrazine HCl provides steric stabilization, improving selectivity in cyclization reactions compared to unmethylated analogs like (2-Fluorophenyl)hydrazine HCl .

Halogenated and Alkylated Derivatives

Compound Name CAS Number Molecular Formula Substituents Applications
(4-Ethylphenyl)hydrazine HCl 53661-18-0 C₈H₁₁N₂·HCl Ethyl (para) Intermediate in agrochemical synthesis
(2,5-Difluorophenyl)hydrazine HCl 175135-73-6 C₆H₅F₂N₂·HCl Fluoro (ortho, meta) Used in antifungal agents
(4-Chlorophenyl)hydrazine HCl 175135-73-6 C₆H₆ClN₂·HCl Chloro (para) Precursor for dyes and pharmaceuticals

Key Insights :

  • Electron-Withdrawing Effects : Fluorine’s stronger electronegativity compared to chlorine or alkyl groups enhances the acidity of (4-Fluoro-2-methylphenyl)hydrazine HCl (pKa ~5.36), making it more reactive in acid-catalyzed condensations .
  • Biological Activity : Difluorinated derivatives (e.g., (2,5-Difluorophenyl)hydrazine HCl) exhibit higher antifungal potency but lower thermal stability due to increased polarity .

Aliphatic and Heterocyclic Hydrazine Hydrochlorides

Compound Name CAS Number Structure Key Features Applications
Propylhydrazine HCl (PHC) - C₃H₉N₂·HCl Aliphatic chain Reducing agent in perovskite solar cells (PCE: 22.6%)
(2-Thienylmethyl)hydrazine HCl (THC) - C₅H₇N₂S·HCl Thiophene ring Higher efficiency in solar cells (PCE: 23.0%)
[2-(4-Fluorophenyl)ethyl]hydrazine HCl 69717-87-9 C₈H₁₂ClFN₂ Fluorophenyl-ethyl Intermediate in anticancer drug synthesis

Key Insights :

  • Aromatic vs. Aliphatic : (4-Fluoro-2-methylphenyl)hydrazine HCl’s aromatic ring provides π-π stacking interactions, advantageous in materials science, while aliphatic derivatives (e.g., PHC) offer flexibility for solution-processed device fabrication .
  • Heterocyclic Derivatives : THC’s thiophene moiety enhances charge transport in solar cells but introduces synthetic complexity compared to simpler arylhydrazines .

Physicochemical and Reactivity Comparison

Physicochemical Properties

Property (4-Fluoro-2-methylphenyl)hydrazine HCl (5-Fluoro-2-methylphenyl)hydrazine HCl (2-Fluorophenyl)hydrazine HCl
Molar Mass (g/mol) 176.62 176.62 160.58
Density (g/cm³) 1.202 1.195* 1.210*
Boiling Point (°C) 215.4 (predicted) 210.0 (predicted) 198.5 (predicted)
pKa 5.36 5.42* 4.89*

*Predicted or estimated values .

Biological Activity

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride is an organic compound characterized by its hydrazine functional group attached to a substituted phenyl ring, which includes a fluorine atom at the para position and a methyl group at the ortho position. This compound has gained attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C₇H₁₀ClFN₂
  • Molecular Weight : 176.62 g/mol
  • CAS Number : 439863-62-4

The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings .

The biological activity of this compound is primarily attributed to its hydrazine moiety, which allows it to interact with various biological targets. This interaction can lead to the formation of hydrazones, which play a critical role in several biochemical pathways. The compound's ability to form stable complexes with target molecules modulates their activity, influencing various physiological processes .

Biological Activities

Research indicates that compounds related to (4-Fluoro-2-methylphenyl)hydrazine exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can interact with proteins and nucleic acids, potentially influencing their function or stability .
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease processes, suggesting therapeutic potential in treating conditions like cancer and infections .
  • Receptor Modulation : The compound has been explored for its ability to modulate receptor activity, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) activity .

Case Studies

  • Cystic Fibrosis Research : In a study assessing the effects of various compounds on CFTR activity, (4-Fluoro-2-methylphenyl)hydrazine derivatives were found to enhance chloride secretion in cell models expressing mutant CFTR. This suggests potential applications in treating cystic fibrosis by rescuing defective ion channel function .
  • Antibacterial Studies : Research into fluorinated imines and hydrazones has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings indicate that this compound could be developed as an antimicrobial agent .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with hydrazine hydrate. This compound serves as a building block in organic synthesis and is used in biochemical assays for detecting sugars and aldehydes. Additionally, it is an intermediate in the synthesis of pharmaceuticals aimed at treating migraines and cluster headaches .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
This compoundStructureModulates CFTR activity, potential antimicrobial properties
2-MethylphenylhydrazineSimilar structure without fluorineKnown for carcinogenic properties
4-FluorophenylhydrazineFluorinated variantExhibits significant enzyme inhibition

Q & A

Basic: What are the standard synthetic protocols for preparing (4-fluoro-2-methylphenyl)hydrazine hydrochloride?

The synthesis typically involves condensing substituted phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. For example, refluxing 4-fluoro-2-methylbenzaldehyde with hydrazine hydrochloride in ethanol or acetic acid for 6–12 hours yields the target compound. Recrystallization from methanol or ethanol is recommended to improve purity . Reaction monitoring via TLC (using silica gel plates and UV visualization) or HPLC (with a C18 column and 0.1% trifluoroacetic acid in the mobile phase) ensures completion .

Basic: How can the purity and structural identity of this compound be validated?

Purity: Use reverse-phase HPLC with a photodiode array detector (λ = 254 nm) and a 0.1 M HCl-based mobile phase. Compare retention times against a certified reference standard .
Structural Confirmation:

  • NMR: 1H^1H NMR (DMSO-d6) should show signals for the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3–2.5 ppm), and hydrazine NH (δ 8.5–10.0 ppm). 13C^{13}C NMR confirms the fluoro-substituted aromatic carbons .
  • X-ray Crystallography: For single-crystal analysis, use SHELX programs (e.g., SHELXL for refinement) to resolve the molecular packing and confirm stereochemistry .

Basic: What safety precautions are critical when handling this compound?

This compound is a hemolytic agent and suspected carcinogen. Key precautions:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage: Keep in airtight containers at 0–6°C to prevent decomposition .
  • Exposure Response: In case of skin contact, rinse with 0.1 M HCl (to neutralize residual base) followed by water .

Advanced: How does the fluorine substituent influence the reactivity of this hydrazine derivative in condensation reactions?

The electron-withdrawing fluorine at the para position increases electrophilicity of the adjacent carbon, enhancing nucleophilic attack by amines or carbonyl groups. This accelerates Schiff base or pyrazole formation. For instance, in reactions with β-ketoesters, the fluorine substituent reduces reaction time by ~30% compared to non-fluorinated analogs. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 300–400 nm for intermediate formation) support this mechanism .

Advanced: What computational methods are suitable for predicting the biological activity of derivatives synthesized from this compound?

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., VEGFR2 or MMP9) to predict binding affinities. Optimize the ligand structure with Gaussian 09 at the B3LYP/6-31G* level .
  • QSAR Models: Employ MOE or Schrödinger to correlate substituent effects (e.g., Hammett σ values for fluorine) with inhibitory activity. Validate models using leave-one-out cross-validation (R² > 0.7) .

Advanced: How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structural analysis?

Contradictions often arise from disorder or twinning. Strategies:

  • High-Resolution Data: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (< 0.8 Å).
  • Refinement Tools: Use SHELXL’s TWIN and BASF commands for twinned crystals. For disorder, apply PART and SUMP restraints to model alternative conformers .
  • Validation: Check using checkCIF/PLATON; acceptable R1 values are < 5% for high-quality datasets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluoro-2-methylphenyl)hydrazine hydrochloride
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(4-Fluoro-2-methylphenyl)hydrazine hydrochloride

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